molecular formula C10H12N4O B14714968 1-(1H-benzimidazol-2-yl)-3-ethylurea CAS No. 21035-26-7

1-(1H-benzimidazol-2-yl)-3-ethylurea

Cat. No.: B14714968
CAS No.: 21035-26-7
M. Wt: 204.23 g/mol
InChI Key: XEISFTZDRRYOFW-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-2-yl)-3-ethylurea is a chemical compound based on the privileged benzimidazole pharmacophore , a scaffold of high interest in medicinal chemistry and drug discovery due to its wide recurrence in bioactive molecules . The benzimidazole core is a fusion of benzene and imidazole rings and is known for its remarkable medicinal properties, serving as a key building block for numerous biologically active scaffolds . This specific derivative incorporates a urea moiety, a functional group present in various therapeutic agents. Benzimidazole-urea hybrids are an active area of investigation in scientific research. Structurally related compounds have been identified as inhibitors of key enzymes. For instance, a close analog, 1-(4-acetyl-6-pyridin-3-yl-1H-benzimidazol-2-yl)-3-ethylurea, has been co-crystallized with the E. coli topoisomerase IV (ParE) subunit , providing a basis for studying its mechanism and interaction with this bacterial target . This suggests potential research applications for this compound class in developing antibacterial agents that target the essential bacterial enzymes DNA gyrase (GyrB) and topoisomerase IV (ParE) . More broadly, derivatives containing the benzimidazole nucleus have been explored for a diverse range of pharmacological activities in preclinical research, including but not limited to antimicrobial, anticancer, antiprotozoal, and anti-inflammatory effects . The presence of both benzimidazole and urea groups in a single molecule makes this compound a versatile intermediate or tool compound for researchers in chemical biology and medicinal chemistry. It can be used to explore structure-activity relationships (SAR), design novel bioactive molecules, and investigate mechanisms of action against various biological targets. This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

21035-26-7

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-ethylurea

InChI

InChI=1S/C10H12N4O/c1-2-11-10(15)14-9-12-7-5-3-4-6-8(7)13-9/h3-6H,2H2,1H3,(H3,11,12,13,14,15)

InChI Key

XEISFTZDRRYOFW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC2=CC=CC=C2N1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Urea, N-1H-benzimidazol-2-yl-N’-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Urea, N-1H-benzimidazol-2-yl-N’-ethyl- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Urea vs. Thione Groups: The urea group in this compound enables hydrogen-bond donor/acceptor interactions, critical for target binding (e.g., kinase inhibition). In contrast, the thione group in 1-methyl-1H-benzimidazole-2(3H)-thione enhances electrophilicity, favoring covalent interactions with cysteine residues in enzymes .

Crystallographic and Conformational Insights

  • Planarity and Dihedral Angles : Derivatives like 1-benzyl-1H-benzimidazol-2(3H)-one exhibit near-planar benzimidazolone cores (mean deviation: 0.006 Å), with benzyl and allyl groups oriented perpendicularly (dihedral angles ~80°). This geometry influences crystal packing via C–H⋯O hydrogen bonds, as observed in and .
  • Impact on Solubility : The ethyl group in this compound may increase lipophilicity compared to polar substituents like methoxy or chlorophenyl, affecting bioavailability.

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